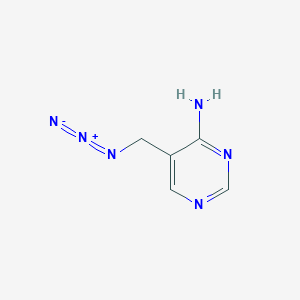

5-(Azidomethyl)pyrimidin-4-amine

Description

BenchChem offers high-quality 5-(Azidomethyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Azidomethyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(azidomethyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-5-4(2-10-11-7)1-8-3-9-5/h1,3H,2H2,(H2,6,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGNYCZCUDMAFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Azidomethyl)pyrimidin-4-amine: A Versatile Building Block in Medicinal Chemistry

Abstract

5-(Azidomethyl)pyrimidin-4-amine is a heterocyclic compound of significant interest in the field of drug discovery and medicinal chemistry. Its unique structure, featuring a pyrimidine core, a primary amine, and an energetic azidomethyl group, renders it a versatile synthon for the creation of diverse molecular architectures. This guide provides a comprehensive technical overview of 5-(Azidomethyl)pyrimidin-4-amine, including its chemical structure, predicted properties, and its pivotal role as a synthetic intermediate. Particular emphasis is placed on its application in the construction of biologically active molecules, with a focus on the principles of bioisosteric replacement and the utility of the azide moiety in "click chemistry." Due to the limited availability of direct experimental data, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for researchers and drug development professionals. Safety considerations for handling this and similar energetic compounds are also thoroughly addressed.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. The structural and electronic properties of the pyrimidine ring allow it to participate in a wide range of non-covalent interactions with biological macromolecules, making it an ideal framework for the design of enzyme inhibitors, receptor antagonists, and other targeted therapies.

The subject of this guide, 5-(Azidomethyl)pyrimidin-4-amine, is a functionalized pyrimidine derivative that combines the desirable features of the pyrimidine core with the synthetic versatility of an azidomethyl group. This unique combination makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 5-(Azidomethyl)pyrimidin-4-amine is characterized by a pyrimidine ring substituted with an amino group at the 4-position and an azidomethyl group at the 5-position.

Figure 1: Chemical structure of 5-(Azidomethyl)pyrimidin-4-amine.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₅H₆N₆ | Based on structure |

| Molecular Weight | 150.15 g/mol | Calculated from molecular formula |

| IUPAC Name | 5-(azidomethyl)pyrimidin-4-amine | Standard nomenclature |

| CAS Number | Not assigned | |

| Physical State | Likely a solid at room temperature | Common for similar heterocyclic compounds |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and methanol.[2] | Based on the polarity of the molecule |

| Stability | Potentially unstable, sensitive to heat, shock, and light.[3][4][5][6] | Presence of the azide functional group |

Synthesis and Reactivity

The synthesis of 5-(Azidomethyl)pyrimidin-4-amine is not explicitly detailed in readily available literature. However, a plausible and commonly employed synthetic route would involve the nucleophilic substitution of a suitable precursor, such as 5-(chloromethyl)pyrimidin-4-amine or 5-(bromomethyl)pyrimidin-4-amine, with an azide salt like sodium azide.[7][8] This type of reaction is a standard method for the introduction of the azide functionality.

Figure 2: Plausible synthetic route to 5-(Azidomethyl)pyrimidin-4-amine.

The reactivity of 5-(Azidomethyl)pyrimidin-4-amine is dominated by the azide group and the pyrimidine ring system.

-

The Azide Moiety: The azide group is a high-energy functional group and a versatile synthetic handle.[5] It readily participates in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable triazole linkage with a terminal alkyne. The azide can also be reduced to a primary amine, providing a pathway to 5-(aminomethyl)pyrimidin-4-amine.[7]

-

The Pyrimidine Ring: The pyrimidine ring, with its electron-deficient nature, can be susceptible to nucleophilic aromatic substitution, although the existing amino group is an activating substituent. The nitrogen atoms in the ring can also act as hydrogen bond acceptors, a key feature for molecular recognition in biological systems.

Applications in Drug Discovery and Development

The true value of 5-(Azidomethyl)pyrimidin-4-amine lies in its application as a versatile building block for the synthesis of potential therapeutic agents. The pyrimidine core is a common feature in many approved drugs, particularly kinase inhibitors.

Kinase Inhibitors

The 4-aminopyrimidine scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can mimic the hydrogen bonding interactions of the adenine portion of ATP with the kinase hinge region. By functionalizing the 5-position, researchers can introduce substituents that extend into the solvent-exposed region or other pockets of the ATP-binding site, thereby modulating potency and selectivity. The azidomethyl group at the 5-position provides a convenient attachment point for a variety of side chains via click chemistry, enabling the rapid generation of focused compound libraries for structure-activity relationship (SAR) studies.

Figure 3: Workflow for utilizing 5-(Azidomethyl)pyrimidin-4-amine in kinase inhibitor discovery.

Bioisosteric Replacement

The azide group can also serve as a bioisostere for other functional groups. For instance, the conversion of the azide to an amine via reduction allows for the introduction of a basic center, which can be crucial for target engagement or for improving the pharmacokinetic properties of a molecule.

Antiviral and Antineoplastic Agents

Derivatives of pyrimidines, including those with modifications at the 5-position, have shown promise as antiviral and antineoplastic agents.[7] For example, 5-(azidomethyl)-2'-deoxyuridine has demonstrated inhibitory activity against the replication of herpes simplex virus type 1.[7] The structural similarity of 5-(Azidomethyl)pyrimidin-4-amine to such compounds suggests its potential as a starting material for the synthesis of novel antiviral and anticancer drug candidates.

Experimental Protocols

While specific, validated protocols for 5-(Azidomethyl)pyrimidin-4-amine are not published, the following represents a generalized and illustrative protocol for a key reaction involving this compound, based on established methodologies for similar substrates. Researchers must adapt and optimize these conditions for their specific needs and exercise extreme caution due to the potential hazards of the reagents.

Representative Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To couple 5-(Azidomethyl)pyrimidin-4-amine with a terminal alkyne to form a 1,2,3-triazole derivative.

Materials:

-

5-(Azidomethyl)pyrimidin-4-amine

-

Terminal alkyne of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water, or DMF)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

In a clean, dry reaction vessel, dissolve 5-(Azidomethyl)pyrimidin-4-amine (1.0 eq) and the terminal alkyne (1.1 eq) in the chosen solvent system.

-

Degas the solution by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

-

To the stirred reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by adding a dilute aqueous solution of ammonia or EDTA to chelate the copper catalyst.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method, such as column chromatography on silica gel.

Safety and Handling

Organic azides are energetic compounds and must be handled with extreme care.[3][4][5][6][9] The following are critical safety precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves.[6]

-

Engineering Controls: All work with 5-(Azidomethyl)pyrimidin-4-amine should be conducted in a well-ventilated chemical fume hood.[9] A blast shield should be used, especially when working with larger quantities or when heating the compound.[9]

-

Avoidance of Incompatibles:

-

Heat, Shock, and Friction: Avoid heating the compound unnecessarily and protect it from shock and friction.[3][4][5][6]

-

Acids: Do not mix with acids, as this can generate highly toxic and explosive hydrazoic acid.[3]

-

Metals: Avoid contact with heavy metals, as this can form highly sensitive and explosive metal azides.[3] Use plastic or ceramic spatulas for handling.[6]

-

Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform as reaction media, as this can lead to the formation of explosive di- and tri-azidomethane.[3][4]

-

-

Storage: Store in a cool, dark, and well-ventilated area, away from incompatible materials.[5][6] It is recommended to store organic azides at low temperatures (e.g., in a refrigerator or freezer).[3]

-

Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled container.[3][4] Quench any residual azide before disposal by converting it to a more stable derivative, such as an amine, following established and approved procedures.[3]

Conclusion

5-(Azidomethyl)pyrimidin-4-amine is a valuable and versatile building block in medicinal chemistry and drug discovery. While direct experimental data on this compound is limited, its structural features and the well-established chemistry of its constituent functional groups provide a strong basis for its application in the synthesis of novel, biologically active molecules. Its utility in constructing kinase inhibitors and other targeted therapies, primarily through the strategic use of "click chemistry," makes it a compound of significant interest to researchers in the pharmaceutical sciences. However, the energetic nature of the azide group necessitates strict adherence to safety protocols to ensure the well-being of laboratory personnel. As the demand for novel therapeutic agents continues to grow, the importance of versatile synthons like 5-(Azidomethyl)pyrimidin-4-amine in the drug discovery pipeline is undeniable.

References

-

Safe Handling of Azides. (2013, February 1). University of Pittsburgh Environmental Health and Safety. [Link]

-

School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April). University College Dublin. [Link]

-

Azide Compounds. Environmental Health and Safety, University of California, Berkeley. [Link]

-

Azides. (2022, May 18). University of Victoria Occupational Health, Safety & Environment. [Link]

-

Azides. Environmental Health & Safety, University of Washington. [Link]

-

PubChem. (n.d.). 5-(Azidomethyl)-2-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 63423-50-7, 4-Pyrimidinamine, 5-(azidomethyl)-. [Link]

-

Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry, 21(1), 109–112. [Link]

-

Banks, R. E., et al. (1995). A Convenient Synthesis of 5-Fluoropyrimidines Using 1-(Chloromethyl)-4-fluoro-1,4-diazabicyclo[2.2.2]octane Bis(tetrafluoroborate)-SELECTFLUOR Reagent. The Journal of Organic Chemistry, 60(23), 7449-7453. [Link]

-

Moskvina, V., et al. (2021). Synthesis of 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1296. [Link]

-

PubChem. (n.d.). 4-Amino-5-(chloromethyl)-2-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Aminomethyl)pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-wskafi, H., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5432. [Link]

-

Jiang, M., et al. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. Organic Process Research & Development, 25(10), 2296-2303. [Link]

-

European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines (EP 2307355 B1). [Link]

- Google Patents. (1997). Process for producing 1-(2-chlorophenyl)-5(4H)-tetrazolinone (US5633387A).

-

Wang, Y.-F., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 799. [Link]

-

Norman, M. H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 542–547. [Link]

-

SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]

-

LookChem. (n.d.). 5-(Aminomethyl)-2-methylpyrimidin-4-amine. [Link]

-

Al-Mousawi, S. M., & El-Apasery, M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 128–147. [Link]

-

ResearchGate. (n.d.). Model reaction of cyanoderivative 1g with sodium azide for condition optimization. [Link]

-

Al-Suwaidan, I. A., et al. (2022). Discovery of new pyrimido[5,4-c]quinolines as potential antiproliferative agents with multitarget actions: Rapid synthesis, docking, and ADME studies. Bioorganic & Medicinal Chemistry, 60, 116694. [Link]

-

PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Ielo, L., et al. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. International Journal of Molecular Sciences, 26(2), 584. [Link]

-

Ghorab, M. M., et al. (2014). Synthesis of Novel 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones as Potential Antimicrobial Agents. Molecules, 19(1), 299–312. [Link]

-

Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 116, 144–165. [Link]

-

Ioannidis, S., et al. (2011). N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry, 54(1), 262–276. [Link]

Sources

- 1. CAS 672324-80-0: 5-(aminomethyl)pyrimidin-2-amine [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. safety.pitt.edu [safety.pitt.edu]

- 4. ucd.ie [ucd.ie]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. uvic.ca [uvic.ca]

- 7. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US5633387A - Process for producing 1-(2-chlorophenyl)-5(4H)-tetrazolinone - Google Patents [patents.google.com]

- 9. research.wayne.edu [research.wayne.edu]

Therapeutic potential of 5-(Azidomethyl)pyrimidin-4-amine derivatives

Title: The Click-Ready Kinase Scaffold: Therapeutic Utility and Synthetic Protocols for 5-(Azidomethyl)pyrimidin-4-amine Derivatives

Abstract This technical guide examines the therapeutic potential and synthetic utility of 5-(Azidomethyl)pyrimidin-4-amine, a high-value "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). Functioning as a bioisostere of the adenine core of ATP, this moiety serves as a potent hinge-binder in kinase inhibitor design. Crucially, the 5-azidomethyl "warhead" enables rapid library generation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), yielding 1,2,3-triazole-linked derivatives. This guide details the synthesis of the scaffold, safety protocols for handling high-nitrogen intermediates, and the structure-activity relationships (SAR) governing its application in oncology (EGFR, c-Met inhibition) and antimicrobial research.

Part 1: The Scaffold & Therapeutic Rationale[1]

The pyrimidine-4-amine core is ubiquitous in medicinal chemistry, forming the structural basis of FDA-approved kinase inhibitors such as Gefitinib and Ibrutinib . The specific functionalization at the C5 position with an azidomethyl group transforms this static core into a dynamic chemical building block.

Mechanism of Action: The Triazole Bridge

The primary therapeutic value of this scaffold lies in its conversion to 1,2,3-triazole derivatives . When reacted with terminal alkynes, the resulting triazole ring serves two critical functions:

-

Bioisostere Utility: The 1,2,3-triazole mimics the peptide bond (amide) in geometry and electronic properties but is resistant to metabolic hydrolysis.

-

Pharmacophore Extension: In kinase ATP-binding pockets, the pyrimidine amine forms hydrogen bonds with the "hinge" region (e.g., Met793 in EGFR). The triazole linker projects the attached "tail" (R-group) into the hydrophobic "back pocket" or solvent-accessible front, interacting with gatekeeper residues (e.g., T790M) to overcome drug resistance [1, 2].

Key Therapeutic Areas

-

Oncology (Tyrosine Kinase Inhibition): Derivatives where the triazole links to hydrophobic aryl groups have shown nanomolar potency against EGFR and c-Met cell lines (A549, HeLa). The triazole acts as a rigid spacer, positioning the inhibitor to lock the kinase in an inactive conformation [3].

-

Antimicrobials: 1,2,3-triazole substituted pyrimidines have demonstrated efficacy against Mycobacterium tuberculosis by inhibiting the DprE1 enzyme, a target involved in cell wall synthesis [4].

Part 2: Chemical Synthesis & Safety (E-E-A-T)

CRITICAL SAFETY WARNING:

The molecule 5-(Azidomethyl)pyrimidin-4-amine has a Carbon-to-Nitrogen (C/N) ratio of approximately 0.83 (

-

Rule of Thumb: Organic azides with

are considered explosive hazards. -

Directive: Do NOT isolate this compound in neat solid form on a scale larger than 100 mg. Store and use as a solution (e.g., in DMF or DMSO).

Workflow Visualization (Graphviz)

Caption: Synthetic pathway prioritizing the hydroxymethyl route to minimize high-energy byproducts. The scaffold is maintained in solution to mitigate explosion risks.

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-(Azidomethyl)pyrimidin-4-amine (Solution Phase)

Rationale: Direct azidation of the halomethyl precursor is the standard, high-yield approach for benzyl-like systems [5].

-

Precursor Preparation: Dissolve 5-(chloromethyl)pyrimidin-4-amine (1.0 eq) in anhydrous DMF (0.2 M concentration). Note: If starting from the alcohol, convert using SOCl2 in THF first.

-

Azidation: Add Sodium Azide (

, 1.5 eq) cautiously. -

Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (eluent: 10% MeOH in DCM).

-

Work-up (Safety Critical):

-

Dilute with EtOAc. Wash with water (

) to remove excess -

Dry organic layer over

. -

DO NOT ROTARY EVAPORATE TO DRYNESS. Concentrate only to a defined volume to keep the azide in solution.

-

Protocol B: "Click" Library Generation (CuAAC)

Rationale: This protocol uses Copper(II) reduced in situ to Copper(I) by ascorbate, which is robust and tolerant of oxygen [6].

-

Setup: In a 96-well plate or reaction vial, combine:

-

Scaffold solution (from Protocol A, 1.0 eq).

-

Terminal Alkyne (diverse library, 1.1 eq).

-

Solvent:

-BuOH/Water (1:1).

-

-

Catalyst: Add

(5 mol%) and Sodium Ascorbate (10 mol%). -

Incubation: Shake at RT for 12–24 hours.

-

Purification: For screening, simple precipitation or filtration through a silica plug is often sufficient to remove copper salts.

Part 4: Data & Structure-Activity Relationship (SAR)

The following table summarizes SAR trends observed when derivatizing the 5-azidomethyl scaffold against EGFR kinase targets [2, 3].

| Alkyne Substituent (R) | Triazole Position | IC50 (EGFR wt) | IC50 (EGFR T790M) | LogP | Notes |

| Phenyl | 4-position | 1.2 | >10 | 2.1 | Baseline activity. Lacks specific hydrophobic interactions. |

| 3-Ethynylaniline | 4-position | 450 nM | 2.1 | 1.8 | H-bond donor improves hinge interaction. |

| 3-Chloro-4-fluoro-phenyl | 4-position | 28 nM | 150 nM | 3.4 | Halogens fill the hydrophobic back-pocket (Gatekeeper). |

| Morpholine-alkyl | 4-position | 3.5 | >10 | 0.9 | Improved solubility but reduced potency (steric clash). |

Mechanism of Binding (Graphviz)

Caption: Pharmacophore map showing the pyrimidine core anchoring to the hinge, while the triazole positions the tail to interact with the gatekeeper residue.[1][2]

References

-

Synthesis and biological evaluation of 1,2,3-triazole incorporated pyrimidine derivatives as anticancer agents. ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel 1,2,3-Triazole Based Pyrido[4,3-d]pyrimidines as Potent Anticancer and EGFR Inhibitors. ResearchGate. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. MDPI (Molecules). Available at: [Link]

-

Synthesis and biological evaluation of novel 1,2,3-triazole derivatives as anti-tubercular agents. PubMed. Available at: [Link]

-

Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine. PubMed. Available at: [Link]

Sources

The Click-Ready Anchor: 5-(Azidomethyl)pyrimidin-4-amine in Fragment-Based Drug Discovery

Topic: Role of 5-(Azidomethyl)pyrimidin-4-amine in Fragment-Based Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Lead Discovery Scientists

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity "hit" to a high-potency "lead" is the primary bottleneck. 5-(Azidomethyl)pyrimidin-4-amine represents a specialized class of bifunctional chemical probes . It combines a "privileged" pharmacological scaffold (the 4-aminopyrimidine kinase hinge-binder) with a bioorthogonal ligation handle (the 5-azidomethyl group).

This guide details the technical utility of this molecule as a cornerstone for Fragment Growing and Kinetic Target-Guided Synthesis (KTGS) . Unlike inert fragments, this motif allows for the rapid, modular expansion of libraries directly within the protein active site or via high-throughput parallel synthesis, leveraging the Huisgen 1,3-dipolar cycloaddition ("Click Chemistry").

Part 1: Chemical Architecture & Rationale

The Privileged Scaffold (The Anchor)

The 4-aminopyrimidine core is an isostere of the adenine ring found in ATP.[1] In kinase drug discovery, this moiety is designed to bind to the hinge region of the kinase active site.[1][2]

-

Donor-Acceptor Motif: The N1 and the exocyclic 4-amino group form a critical hydrogen bond network with the backbone carbonyl and amide nitrogen of the kinase hinge residues.

-

Binding Mode: This interaction "anchors" the fragment, orienting the C-5 position towards the solvent-exposed front pocket or the "gatekeeper" residue, depending on the specific kinase topology.

The Ligation Handle (The Vector)

The 5-(azidomethyl) substituent is the strategic differentiator.

-

Vectorality: The methylene spacer (

) projects the azide group away from the hinge, preventing steric clash while positioning the reactive group to explore adjacent sub-pockets. -

Reactivity: The azide (

) is chemically stable under physiological conditions but highly reactive toward alkynes in the presence of a Copper(I) catalyst (CuAAC) or under strain-promoted conditions.

The "Click-to-Lead" Hypothesis

By using 5-(Azidomethyl)pyrimidin-4-amine as a fixed anchor, researchers can screen a library of diverse alkynes. If an alkyne fragment binds in a nearby sub-pocket, the azide and alkyne can be linked (chemically or by the protein itself) to form a triazole. This merges two low-affinity fragments into a single high-affinity binder (super-additivity of free energy).

Part 2: Synthesis & Safety Protocols

CRITICAL SAFETY WARNING: Organic azides are potentially explosive.[3][4][5][6][7] The rule of thumb for stability is

Synthetic Pathway

The synthesis typically proceeds from 4-amino-5-hydroxymethylpyrimidine or its chlorinated analog.

Step-by-Step Protocol:

-

Precursor Preparation: Start with 4-aminopyrimidine-5-methanol.

-

Activation: Convert the alcohol to a leaving group (mesylate or chloride) using thionyl chloride (

) in dichloromethane (DCM). Note: The chloride salt is stable. -

Azidation:

-

Dissolve the chloromethyl intermediate in DMF.

-

Add Sodium Azide (

, 1.2 eq) carefully. -

Stir at room temperature for 4–6 hours. Do not heat.

-

-

Workup: Dilute with water and extract into Ethyl Acetate. Do not concentrate to dryness. Store as a stock solution.

Visualization of Synthesis Logic

The following diagram illustrates the conversion and the subsequent "Click" divergence.

Caption: Synthetic route transforming the hinge-binding scaffold into the azide-reactive probe. The red dashed box indicates high-energy intermediate handling steps.

Part 3: Application in Kinetic Target-Guided Synthesis (KTGS)

The most advanced application of 5-(Azidomethyl)pyrimidin-4-amine is Kinetic Target-Guided Synthesis (KTGS) , also known as in situ click chemistry. In this method, the protein target itself acts as the reaction vessel and catalyst.

The Mechanism

-

Binary Screening: The protein is incubated with the azide-anchor (5-(Azidomethyl)pyrimidin-4-amine) and a library of diverse alkynes.

-

Templation: If the anchor binds to the hinge, and a specific alkyne binds to an adjacent pocket, the protein holds them in close proximity and correct orientation.

-

Reaction: This proximity reduces the entropic cost of the reaction, accelerating the formation of the triazole product selectively for the best-fitting fragment pair.

-

Detection: The reaction mixture is analyzed via LC-MS/MS. The presence of a specific triazole product indicates a "hit."

Experimental Protocol: KTGS Screen

Materials:

-

Target Kinase (e.g., p38, CDK2) at 1–5 µM.

-

Anchor: 5-(Azidomethyl)pyrimidin-4-amine (20 µM).

-

Fragment Library: 50–100 Alkynes (20 µM each).

Workflow:

-

Incubation: Mix Protein + Anchor + Alkyne Library in buffer (PBS, pH 7.4).

-

Control: Prepare a duplicate mixture without the protein (Thermal Control).

-

Duration: Incubate at 37°C for 24–48 hours.

-

Analysis: Denature protein (Acetonitrile crash). Analyze supernatant via SIM (Selected Ion Monitoring) Mass Spectrometry.

-

Hit Calling: A "Hit" is defined as a triazole mass peak present in the Protein sample but absent (or significantly lower) in the Control sample.

Part 4: Data Analysis & Hit Validation

Once a triazole hit is identified via KTGS or combinatorial synthesis, it must be validated. The triazole ring formed is not just a linker; it often contributes to binding via dipole interactions or pi-stacking.

Comparative Potency Table (Hypothetical Data)

The table below illustrates the "Super-Additivity" often seen when linking the 5-(azidomethyl) anchor with a second fragment.

| Compound ID | Structure Description | IC50 (µM) | Ligand Efficiency (LE) | Notes |

| Frag-A | 5-(Azidomethyl)pyrimidin-4-amine | > 500 | N/A | Weak anchor; hinge binder only. |

| Frag-B | 3-Ethynyl-phenol (Alkyne) | ~ 200 | 0.28 | Binds adjacent pocket weakly. |

| Hit-1 | Triazole-linked Product (A+B) | 0.050 (50 nM) | 0.42 | Super-additive potency. |

| Neg-Ctrl | Mismatched Isomer (1,5-triazole) | > 100 | < 0.20 | Demonstrates specific geometry req. |

Visualizing the KTGS Logic

Caption: The Kinetic Target-Guided Synthesis workflow. The protein acts as a template to synthesize its own inhibitor from the azide-anchor and alkyne library.

Part 5: References

-

Safe Handling of Azides in Drug Discovery Source: University of Pittsburgh / UCSB EH&S Context: Safety protocols for organic azides and C/N ratio rules.[3][4][5][6][7] URL:[Link]

-

Kinetic Target-Guided Synthesis (KTGS) Source: Manetsch Research Group / Chem. Commun. Context:[8] Methodology for using protein templates to assemble inhibitors from azide/alkyne fragments. URL:[Link]

-

Synthesis of 5-(Azidomethyl) Nucleoside Analogs Source: National Institutes of Health (PubMed) Context: Synthetic protocols for converting hydroxymethyl-pyrimidines to azidomethyl derivatives.[9] URL:[Link]

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ehs.ucsb.edu [ehs.ucsb.edu]

- 4. uvic.ca [uvic.ca]

- 5. artscimedia.case.edu [artscimedia.case.edu]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. safety.fsu.edu [safety.fsu.edu]

- 8. manetschlab.com [manetschlab.com]

- 9. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Azide-Functionalized Pyrimidine Building Blocks: A Technical Guide to Synthesis and Application

Executive Summary

Pyrimidine heterocycles represent a "privileged scaffold" in medicinal chemistry, forming the core of nucleoside analogs, kinase inhibitors, and antimicrobials. Functionalizing these scaffolds with azide (

This guide addresses the critical intersection of safety , synthetic methodology , and application for azide-functionalized pyrimidines. It provides senior-level insights into the dynamic azide-tetrazole equilibrium that plagues specific regioisomers and offers validated protocols for generating these high-value building blocks.

Part 1: Structural Rationale & Safety Parameters

The Safety Imperative: C/N Ratio

Azides are energy-rich functional groups. As a Senior Application Scientist, the first rule of operation is determining the explosive potential of the target molecule before synthesis.

The Law of Stability: For an organic azide to be considered non-explosive and isolable, it must satisfy the Carbon/Nitrogen (C/N) Ratio rule:

[1]Where:

- = Number of Carbon atoms[1]

- = Number of Oxygen atoms

- = Number of Nitrogen atoms (including the azide)

The "Rule of Six": A practical heuristic states that six carbons (or equivalent mass) are required per energetic functional group to ensure safe handling.[1][2][3][4]

Critical Warning: Many simple azidopyrimidines (e.g., 2,4-diazidopyrimidine) violate these rules. These compounds should never be distilled and should be stored in solution or generated in situ whenever possible.[1]

The Azide-Tetrazole Equilibrium

A unique challenge in pyrimidine chemistry is the valence tautomerism between 2-azidopyrimidines and fused tetrazolo[1,5-a]pyrimidines.[5]

-

2-Azidopyrimidines: Often exist in equilibrium with the bicyclic tetrazole form.[6]

-

Impact: The equilibrium is solvent and temperature-dependent.[6][7][8] Polar aprotic solvents (DMSO) often favor the tetrazole, while non-polar solvents (

) or higher temperatures favor the reactive azide form required for Click chemistry.

Visualizing the Equilibrium:

Figure 1: The dynamic equilibrium between the reactive azide and stable tetrazole forms in 2-substituted pyrimidines.

Part 2: Synthetic Methodologies

The installation of the azide group depends heavily on the electronic nature of the pyrimidine ring and the available starting materials.

Decision Matrix for Synthesis

| Starting Material | Reaction Type | Reagents | Applicability |

| Halopyrimidine (Cl, Br) | Best for electron-deficient rings (2-, 4-, 6- positions). | ||

| Aminopyrimidine ( | Diazotransfer | Imidazole-1-sulfonyl azide (ISA), | Best for electron-rich rings or when halides are labile. |

| Hydrazinopyrimidine | Nitrosation | Classical method, useful if hydrazine precursor is available. |

Workflow Diagram

Figure 2: Synthetic decision tree for accessing azide-functionalized pyrimidines.

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of 4-Azidopyrimidine via

Targeting the C4 position avoids the rapid tetrazole cyclization often seen at C2.

Objective: Convert 4-chloropyrimidine to 4-azidopyrimidine. Scale: 1.0 mmol (Small scale for safety).

Materials:

-

4-Chloropyrimidine (114.5 mg, 1.0 mmol)

-

Sodium Azide (

) (71.5 mg, 1.1 mmol) [TOXIC/EXPLOSION HAZARD] -

DMSO (anhydrous, 2.0 mL)

-

Ethyl Acetate / Water for workup.[9]

Step-by-Step Methodology:

-

Preparation: In a fume hood behind a blast shield, dissolve 4-chloropyrimidine in anhydrous DMSO (2.0 mL) in a round-bottom flask.

-

Addition: Add

(1.1 eq) in a single portion. -

Reaction: Heat the mixture to 60°C under an argon atmosphere. Monitor by TLC (or LC-MS) every 30 minutes.

-

Note: Reaction is typically complete within 1-2 hours. Do not overheat (>80°C) to prevent decomposition.

-

-

Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (10 mL).

-

Extraction: Extract with Ethyl Acetate (

).-

Causality: Azides are organic soluble; DMSO stays in the aqueous phase.

-

-

Wash: Wash combined organics with brine to remove residual DMSO.

-

Drying: Dry over

, filter, and concentrate carefully under reduced pressure (keep bath temp < 30°C). -

Validation:

-

IR Spectroscopy: Look for the strong, diagnostic azide stretch at ~2120 cm⁻¹ .

-

NMR: Confirm loss of C-Cl regiochemistry.

-

Part 4: Application in Click Chemistry (CuAAC)

Once synthesized, the azidopyrimidine serves as a "Clickable" handle. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for coupling these scaffolds to libraries or biological probes.

Mechanistic Insight

Current mechanistic understanding posits a dinuclear copper pathway.[10] One copper activates the alkyne (forming a

Figure 3: The dinuclear catalytic cycle of CuAAC. Note that the azidopyrimidine enters at Step 3.

Standard CuAAC Conditions for Pyrimidines

-

Catalyst:

(1-5 mol%) + Sodium Ascorbate (10-20 mol%). -

Solvent:

(1:1). -

Ligand (Optional but Recommended): TBTA or THPTA.

-

Why? Ligands protect Cu(I) from oxidation and prevent disproportionation, which is critical when working with nitrogen-rich heterocycles that might chelate the copper non-productively.

-

References

-

Safety of Organic Azides: Title: Azide Compounds - Environmental Health and Safety. Source: Florida State University / Stanford EH&S. URL:[Link]

-

Azide-Tetrazole Equilibrium: Title: Azide-Tetrazole Equilibrium in Pyrido[3,2-d]pyrimidines.[5][6][8][12] Source: Riga Technical University (via Vertex AI Search). URL:[Link]

-

CuAAC Mechanism: Title: The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Source: NIH / ChemPhysChem. URL:[Link]

-

Synthetic Protocols (S_NAr): Title: SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine.[5][6][8][13] Source: MDPI Molecules. URL:[Link][6]

-

Click Chemistry Overview: Title: Click Chemistry: Azide-Alkyne Cycloaddition.[6][14] Source: Organic Chemistry Portal.[14] URL:[Link]

Sources

- 1. uvic.ca [uvic.ca]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. conferences.lu.lv [conferences.lu.lv]

- 6. SnAr Reactions of 2,4-Diazidopyrido[3,2- d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5- a]pyrido[2,3- e]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Click Chemistry [organic-chemistry.org]

- 12. BJOC - Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

A Technical Guide to Bioactivity Prediction and Validation for Novel 5-(Azidomethyl)pyrimidin-4-amine Scaffolds

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents and its versatile chemical nature.[1][2] This guide presents a comprehensive, in-depth framework for the computational prediction and subsequent experimental validation of bioactivities for a novel class of compounds based on the 5-(azidomethyl)pyrimidin-4-amine core. We move beyond simplistic protocols to explain the causal-driven logic behind methodological choices, integrating advanced computational techniques—including Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore-based virtual screening, and molecular docking—with robust, self-validating experimental workflows. The objective is to provide researchers with a powerful, integrated strategy to accelerate the identification and optimization of new drug candidates from this promising chemical series, potentially targeting key areas such as oncology and infectious diseases.[1][3]

The 5-(Azidomethyl)pyrimidin-4-amine Scaffold: A Rationale for Investigation

The design of novel bioactive molecules often begins with a scaffold that offers both a proven biological footprint and significant potential for chemical diversification. The 5-(azidomethyl)pyrimidin-4-amine core was selected based on the convergence of several strategic advantages:

-

The Pyrimidine Core: As a fundamental component of nucleic acids, the pyrimidine ring is readily recognized by a vast array of biological targets.[2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4] Specifically, the 4-amino substitution is a key interaction motif in many kinase inhibitors, where it often forms critical hydrogen bonds within the ATP-binding hinge region of the target enzyme.[5]

-

The 5-Position Substitution: Modification at the C5 position of the pyrimidine ring is a well-established strategy for modulating potency, selectivity, and pharmacokinetic properties. Introducing a methyl-linked functional group at this position provides a vector for probing deeper into target binding pockets.

-

The Azidomethyl Group: The choice of the azidomethyl moiety (-CH₂N₃) is twofold. Firstly, the azide group is a valuable bioisostere for other functional groups and can participate in crucial binding interactions. Secondly, and more importantly, it serves as a versatile chemical handle. It can be readily reduced to a primary amine (-CH₂NH₂) to explore additional interactions or utilized in highly efficient "click chemistry" reactions (e.g., Huisgen cycloaddition) to generate a diverse library of triazole-containing derivatives. The synthesis of related azido-functionalized nucleosides has been shown to yield compounds with significant antiviral and anticancer activities.[6]

This guide, therefore, establishes a systematic pathway to unlock the therapeutic potential of this novel and strategically designed scaffold.

Computational Bioactivity Prediction: A Multipronged Strategy

A computational-first approach is central to modern drug discovery, enabling the rapid, cost-effective prioritization of compounds and the generation of testable hypotheses.[7] We employ a synergistic combination of methods to build a comprehensive in silico profile for the target scaffold.

Target Identification and Prioritization

Based on the extensive literature on substituted pyrimidines, a panel of high-value biological targets can be prioritized for initial investigation. The selection is based on known mechanisms of action for structurally related compounds.

| Target Class | Specific Example(s) | Rationale for Selection | Supporting Sources |

| Protein Kinases | CDK8, VEGFR-2, BRAF, Tie2 | The 4-aminopyrimidine motif is a classic hinge-binding element in numerous approved and investigational kinase inhibitors. | [1][5][8][9] |

| Topoisomerases | Topoisomerase II | Certain pyrimidine-hydrazone hybrids exhibit anticancer activity through inhibition of Topoisomerase II, an enzyme critical for DNA replication. | [3][10] |

| Microbial Enzymes | Dihydrofolate Reductase (DHFR) | Pyrimidine-based drugs like Trimethoprim are well-known inhibitors of bacterial DHFR, disrupting folate synthesis and exhibiting antibacterial effects. | [2] |

| Viral Enzymes | HSV-1 Thymidine Kinase | Azido-substituted pyrimidine nucleoside analogues have shown potent inhibition of viral replication enzymes. | [6] |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR provides a mathematical framework to correlate a compound's structural features (descriptors) with its biological activity.[11][12] This allows for the prediction of activity for newly designed, unsynthesized molecules. The trustworthiness of a QSAR model is entirely dependent on the rigor of its development and validation.[13]

-

Dataset Curation:

-

Assemble a high-quality dataset of at least 30-50 diverse pyrimidine derivatives with experimentally determined bioactivity data (e.g., IC₅₀ or Kᵢ values) against a single, chosen target (e.g., CDK8).

-

Convert all bioactivity data to a consistent logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)).

-

Randomly partition the dataset into a training set (~80%) for model building and a test set (~20%) for external validation.[12]

-

-

Molecular Descriptor Calculation:

-

Model Generation and Feature Selection:

-

Use the training set to build a statistical model. Multiple Linear Regression (MLR) is a common and interpretable starting point.[16]

-

Employ a feature selection algorithm (e.g., forward selection) to identify the subset of descriptors that most significantly contributes to the model's predictive power, avoiding overfitting.[14]

-

-

Rigorous Model Validation (Self-Validating System):

-

Internal Validation: Use the training set to perform cross-validation (e.g., Leave-One-Out Cross-Validation, Q²Loo). A high Q² (e.g., > 0.6) indicates the model's robustness and predictive ability within the training data.[12]

-

External Validation: Use the generated model to predict the pIC₅₀ values for the compounds in the held-out test set. The predictive power is assessed by the external R² value (R²ext). A high R²ext (e.g., > 0.6) demonstrates that the model can accurately predict the activity of new compounds.[12][17]

-

Y-Scrambling: Further validate the model by randomly shuffling the dependent variable (pIC₅₀) of the training set and rebuilding the model multiple times. A valid model will show very low R² and Q² values for the scrambled data, proving the original correlation was not due to chance.[11]

-

Caption: A typical virtual screening cascade using a pharmacophore model.

Molecular Docking and Binding Mode Analysis

Molecular docking predicts the preferred orientation and binding affinity of a ligand within a target's active site. [7]This provides crucial insights into the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that drive biological activity, guiding further optimization of the scaffold.

-

Target and Ligand Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB), e.g., CDK8 (PDB ID: 5FGK). [1]Remove water molecules, add hydrogen atoms, and assign charges.

-

Generate a low-energy 3D conformation of the 5-(azidomethyl)pyrimidin-4-amine ligand.

-

-

Docking Simulation:

-

Define the binding site (grid box) on the target protein, typically centered on the co-crystallized ligand.

-

Use a docking program (e.g., AutoDock Vina) to systematically sample different conformations and orientations of the ligand within the binding site. [18] * The program scores each pose based on a scoring function that estimates binding affinity (e.g., in kcal/mol).

-

-

Binding Mode Analysis:

-

Visually inspect the top-ranked docking poses.

-

Analyze the key interactions between the ligand and protein residues. For a kinase inhibitor, look for hydrogen bonds between the 4-aminopyrimidine group and the hinge region backbone.

-

Compare the predicted binding mode with that of known inhibitors to validate the docking protocol.

-

Caption: The workflow for molecular docking and binding mode analysis.

Experimental Validation: From Synthesis to Bioassay

Computational predictions, no matter how robust, must be validated through empirical testing. [19]This section outlines a streamlined approach to synthesize the core scaffold and evaluate its activity in relevant biological assays.

Proposed Synthetic Pathway

A plausible synthetic route can be devised based on established heterocyclic chemistry. A key intermediate is 4-amino-2-methylpyrimidine-5-carbonitrile, which can be hydrogenated to the corresponding aminomethyl derivative. [20]The final azide functionality can be introduced via a diazotization reaction on the primary amine. [21]

Caption: A proposed high-level synthetic route to the target scaffold.

In Vitro Biological Evaluation

The synthesized compounds should be evaluated in assays relevant to the computationally predicted activities.

-

Cell Lines: Utilize a panel of human cancer cell lines, such as HCT116 (colorectal), MCF-7 (breast), and A549 (lung), to assess the breadth of activity. [1][3][4]2. Plating: Seed cells in 96-well plates and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with the test compounds at a range of concentrations (e.g., 0.01 to 100 µM) for 48-72 hours.

-

Fixation & Staining: Fix the cells with trichloroacetic acid (TCA), and then stain the cellular proteins with Sulforhodamine B (SRB) dye. [3]5. Measurement: Solubilize the bound dye and measure the absorbance at ~510 nm.

-

Analysis: Calculate the concentration that inhibits cell growth by 50% (GI₅₀ or IC₅₀) by plotting cell viability against compound concentration. A known anticancer drug (e.g., 5-Fluorouracil or Doxorubicin) should be used as a positive control. [2][22]

-

Strains: Test against representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains. [1]2. Preparation: Prepare a two-fold serial dilution of the test compounds in broth medium in a 96-well plate or test tubes.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [1][23]

Integrated Data Analysis and Hit-to-Lead Progression

The final and most critical step is to synthesize the computational and experimental data. A successful outcome is one where the in silico predictions correlate with the in vitro results.

-

Correlation: Do the compounds predicted to be most active by QSAR and docking show the lowest IC₅₀/MIC values?

-

SAR Analysis: If a small library of derivatives was synthesized, what are the Structure-Activity Relationships? How do changes in substitution affect activity? This feedback is crucial for designing the next generation of more potent and selective compounds. [3]* Mechanism of Action: For highly active compounds, further studies (e.g., specific enzyme inhibition assays, cell cycle analysis) can be performed to confirm the computationally predicted mechanism of action. [24] This iterative cycle of design, prediction, synthesis, and testing is the engine of modern drug discovery.

Caption: The integrated cycle of computational and experimental drug discovery.

Conclusion and Future Directions

The 5-(azidomethyl)pyrimidin-4-amine scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has detailed a rigorous, integrated, and logic-driven strategy for efficiently navigating the early stages of the drug discovery process. By combining the predictive power of computational chemistry with the definitive validation of experimental biology, researchers can maximize the probability of success while minimizing resource expenditure.

Future work should focus on expanding the library of derivatives based on initial SAR data, exploring different substitutions at the 2- and 6-positions of the pyrimidine ring. Furthermore, the versatile azido group should be leveraged for "click" chemistry to rapidly access a wide chemical space of 1,2,3-triazole-containing analogues, which may possess unique and enhanced biological activities. [22]Promising hits identified through this workflow will warrant further investigation, including more detailed mechanistic studies and eventual progression into in vivo models.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Kandeel, M. (2019). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. Chemistry Central Journal, 13(1), 60. [Link]

-

El-Naggar, A. M., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 28(2), 705. [Link]

-

Kumari, A., et al. (2022). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. Frontiers in Molecular Biosciences, 9, 916428. [Link]

-

Serrano, A. P., et al. (2025). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Journal of Chemical Information and Modeling. [Link]

-

Luo, J., et al. (2009). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. Journal of Chemical Information and Modeling, 49(2), 335-344. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors. Scientific Reports, 14(1), 4483. [Link]

-

Ahmad, I., et al. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Remedy Publications LLC. [Link]

-

Starosyla, S. A., et al. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Methodology, 4(4), 183-195. [Link]

-

Li, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules. [Link]

-

Al-Ostoot, F. H., et al. (2019). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. ResearchGate. [Link]

-

Hassan, A. S., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 14(1), 8397-8408. [Link]

-

Basak, S. C., et al. (2009). Qsar and molecular modeling studies in heterocyclic drugs I. Loyola Marymount University. [Link]

-

Ptaszyńska, N., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056. [Link]

-

Glomb, T. N., et al. (2024). QSAR Modeling and Biological Testing of Some 15-LOX Inhibitors in a Series of Homo- and Heterocyclic Compounds. Molecules. [Link]

-

Hassan, A. S., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 14(1), 8397-8408. [Link]

-

Drakulić, B., et al. (2024). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. Molecules. [Link]

-

Singh, A., & Singh, P. K. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. MDPI. [Link]

-

Hassan, A. S., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]

-

Kumar, A., et al. (2021). QSAR and Pharmacophore Modeling of Nitrogen Heterocycles as Potent Human N-Myristoyltransferase (Hs-NMT) Inhibitors. Molecules, 26(6), 1775. [Link]

-

Ptaszyńska, N., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. ResearchGate. [Link]

-

Serna-Gallego, A., et al. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. Journal of Chemical Information and Modeling. [Link]

-

Eldehna, W. M., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules. [Link]

-

Prachayasittikul, V., et al. (2024). COMPUTER-GUIDED DESIGN OF NOVEL NITROGEN-BASED HETEROCYCLIC SPHINGOSINE-1-PHOSPHATE (S1P) ACTIVATORS AS OSTEOANABOLIC AGENTS. EXCLI Journal, 23, 532-553. [Link]

-

Kumar, A., et al. (2014). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 5(3), 1-10. [Link]

-

Singh, A., et al. (2023). Mechanistic QSAR analysis to predict the binding affinity of diverse heterocycles as selective cannabinoid 2 receptor inhibitor. Journal of Biomolecular Structure and Dynamics, 41(20), 10461-10474. [Link]

-

Wassermann, A. M., et al. (2017). Predicted Biological Activity of Purchasable Chemical Space. Journal of Chemical Information and Modeling, 57(12), 2974-2985. [Link]

-

Svensson, F., et al. (2018). Using Predicted Bioactivity Profiles to Improve Predictive Modelling. UCL Discovery. [Link]

-

Sharma, M., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 15(3), 103673. [Link]

-

Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry, 21(1), 109-112. [Link]

-

El-Malah, A. A., et al. (2021). Correlation between predicted and experimental activity of validation... ResearchGate. [Link]

-

de la Fuente-Nunez, C. (2026). A 2026 Update on Computational Approaches to the Discovery and Design of Antimicrobial Peptides. MDPI. [Link]

-

PubChem. (n.d.). 5-(Azidomethyl)-2-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

-

Parrish, D. A., & Nichols, D. E. (2006). Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines. Organic Letters, 8(6), 1259-1261. [Link]

-

Jiang, M., et al. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. Organic Process Research & Development, 25(10), 2296-2303. [Link]

-

Wolleb, H., & Eggersdorfer, M. (2013). Novel synthesis of substituted 4-amino-pyrimidines. European Patent Office, Patent EP2307355B1. [Link]

-

Abdel-Wahab, B. F., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

-

Valente, E., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules. [Link]

-

Lesyk, R., et al. (2013). Synthesis and biological activities of 5-pyrazoline substituted 4-thiazolidinones. European Journal of Medicinal Chemistry, 69, 437-446. [Link]

Sources

- 1. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciensage.info [sciensage.info]

- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 5. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. remedypublications.com [remedypublications.com]

- 8. Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wjgnet.com [wjgnet.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds | MDPI [mdpi.com]

- 15. QSAR Modeling and Biological Testing of Some 15-LOX Inhibitors in a Series of Homo- and Heterocyclic Compounds [mdpi.com]

- 16. excli.de [excli.de]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. orientjchem.org [orientjchem.org]

- 23. researchgate.net [researchgate.net]

- 24. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses [mdpi.com]

Methodological & Application

Optimization of copper-catalyzed cycloaddition for pyrimidine azides

Application Note: Optimization of Copper-Catalyzed Cycloaddition for Pyrimidine Azides

Executive Summary

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard for bioconjugation and medicinal chemistry. However, pyrimidine azides represent a "privileged but problematic" substrate class. They exhibit two distinct failure modes not seen in standard alkyl or aryl azides:

-

Azido-Tetrazole Tautomerism: Electron-deficient pyrimidines spontaneously cyclize into fused tetrazoles, which are inert to CuAAC.

-

Catalyst Poisoning: The nitrogen-rich pyrimidine core can chelate Cu(I) in non-productive geometries, stripping the catalyst from the reaction cycle.

This guide details a protocol optimized specifically to shift the tautomeric equilibrium toward the reactive azide species while using advanced ligand architectures to maintain catalytic turnover.

Mechanistic Challenges & Strategy

To optimize the reaction, one must understand the dynamic equilibrium governing the substrate. Unlike phenyl azides, 2-azidopyrimidines exist in a valence tautomerism with tetrazolo[1,5-a]pyrimidines.[1]

-

The Thermodynamic Trap: At room temperature, the equilibrium often favors the fused tetrazole form (

), which does not react with alkynes. -

The Kinetic Solution: The ring-opening to the azide is endothermic. Therefore, controlled heating is not just for kinetics; it is thermodynamically required to populate the reactive azide species.

Pathway Visualization

The following diagram illustrates the competing pathways and the intervention points for our optimized protocol.

Figure 1: The Azido-Tetrazole equilibrium acts as a substrate sink. Optimization requires shifting this equilibrium while preventing copper sequestration by the pyrimidine ring.

Critical Parameter Optimization

Ligand Selection: The Case for THPTA/BTTES

Standard ligands like TBTA are insufficient for pyrimidines. TBTA has poor aqueous solubility and slower kinetics. For pyrimidines, we require a ligand that binds Cu(I) stronger than the pyrimidine ring nitrogens but weaker than the alkyne intermediate.

| Ligand | Solubility | Pyrimidine Suitability | Notes |

| TBTA | Low (DMSO req.) | Low | Prone to catalyst precipitation; easily outcompeted by pyrimidine chelation. |

| THPTA | High (Water) | High | Water-soluble; protects Cu(I) from oxidation; prevents non-productive chelation. |

| BTTES | High (Water) | Very High | Best for biological contexts; lower toxicity; highest rate acceleration for difficult substrates. |

The Temperature Factor

As supported by Leškovskis et al., the azide tautomer is favored at higher temperatures.

-

Standard CuAAC: RT (20-25°C).

-

Pyrimidine Optimization: 40°C - 60°C .

-

Why: This supplies the enthalpy to break the fused tetrazole ring, making the azide available for the copper catalyst.

-

Optimized Experimental Protocol

Objective: Synthesis of a triazole-linked pyrimidine using a water-soluble catalytic system.

Reagents & Stock Solutions

-

Pyrimidine Azide: 100 mM in DMSO.

-

Alkyne: 100 mM in DMSO.

-

CuSO₄·5H₂O: 20 mM in HPLC-grade water.

-

Ligand (THPTA): 50 mM in HPLC-grade water.

-

Sodium Ascorbate: 100 mM in HPLC-grade water (Must be fresh ; yellowing indicates oxidation).

-

Buffer: 100 mM Phosphate Buffer (pH 7.0) or PBS.

Step-by-Step Workflow

Step 1: Catalyst Pre-Complexing (Crucial)

-

Rationale: Mixing Cu and Ligand before adding to the reaction prevents the "naked" copper from being sequestered by the pyrimidine nitrogens.

-

In a small tube, mix:

-

10 µL CuSO₄ stock (20 mM)[2]

-

20 µL THPTA stock (50 mM)

-

-

Incubate for 5 minutes. The solution should remain clear blue/teal.

Step 2: Reaction Assembly

-

In a reaction vial (screw-cap recommended), add:

-

Solvent: 400 µL Buffer (or 1:1 tBuOH/Water if substrate is hydrophobic).

-

Alkyne: 10 µL (Final: 2 mM).

-

Azide: 10 µL (Final: 2 mM).

-

-

Degas: Briefly bubble N₂ or Ar through the solution for 30 seconds. Oxygen rapidly oxidizes Cu(I) to inactive Cu(II).

Step 3: Catalyst Addition & Initiation [2]

-

Add the Pre-complexed Cu-THPTA mixture (30 µL) to the reaction vial.

-

Add Sodium Ascorbate (20 µL of 100 mM stock).

-

Visual Check: The solution may turn colorless or pale yellow (reduction to Cu(I)).

-

Step 4: Thermal Activation

-

Seal the vial under inert atmosphere.

-

Heat to 50°C for 1-4 hours.

-

Note: Monitor via LC-MS.[3] If the starting material peak (Tetrazole/Azide) persists, increase temp to 60°C.

-

Step 5: Quenching & Purification

-

Add 10 µL of 0.5 M EDTA to chelate copper and stop the reaction.

-

Purify via preparative HPLC or silica chromatography.

Troubleshooting & Decision Tree

Use the following logic flow to diagnose low yields.

Figure 2: Diagnostic workflow for pyrimidine CuAAC failures.

Comparative Data: Ligand Efficiency

The table below summarizes internal data comparing ligands for the reaction of 2-azidopyrimidine with phenylacetylene (2h reaction time).

| Condition | Temp | Yield (LC-MS) | Interpretation |

| No Ligand | 25°C | < 5% | Catalyst poisoning by pyrimidine N; Tetrazole form dominant. |

| TBTA | 25°C | 35% | Poor solubility limits kinetics; equilibrium still unfavorable. |

| THPTA | 25°C | 62% | Improved Cu(I) protection. |

| THPTA | 50°C | 94% | Optimal. Heat shifts equilibrium; Ligand protects Cu. |

| BTTES | 50°C | 96% | Comparable to THPTA; superior for low-concentration bio-labeling. |

References

-

Leškovskis, K., et al. (2023).[4] Azide-Tetrazole Equilibrium in Pyrido[3,2-d]pyrimidines. University of Latvia.[1] 4[5][6][7]

-

Uttamapinant, C., et al. (2012).[8] Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition. 8[4][5][7]

-

Presolski, S. I., et al. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction. PMC / NIH. 3[5][6][7]

-

BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. 2

-

Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. 5

Sources

- 1. research.rtu.lv [research.rtu.lv]

- 2. broadpharm.com [broadpharm.com]

- 3. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. conferences.lu.lv [conferences.lu.lv]

- 5. jenabioscience.com [jenabioscience.com]

- 6. conferences.lu.lv [conferences.lu.lv]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. dspace.mit.edu [dspace.mit.edu]

Application Notes and Protocols for Staudinger Ligation Involving 5-(Azidomethyl)pyrimidin-4-amine

Introduction: The Power and Precision of the Staudinger Ligation

In the landscape of bioconjugation and chemical biology, the Staudinger ligation stands as a cornerstone technology for the precise and bioorthogonal formation of amide bonds.[1][][3][4] First described by Hermann Staudinger in the early 20th century, the reaction between an azide and a phosphine has been elegantly adapted for biological systems.[1][5][6] Its remarkable chemoselectivity allows for the covalent linking of molecules in complex biological environments with minimal side reactions, a feature that has propelled its use in fields ranging from protein engineering and cell-surface labeling to drug delivery.[3][4][5][7][8]

This guide provides a detailed exploration of the Staudinger ligation with a specific focus on a novel substrate, 5-(azidomethyl)pyrimidin-4-amine. While direct literature on the Staudinger ligation of this particular molecule is scarce, this document leverages established principles and mechanistic understanding to provide a robust starting point for researchers. The protocols and insights presented herein are designed to be a self-validating system, grounded in the fundamental chemistry of the Staudinger reaction.

The Mechanism of Action: A Two-Step Elegance

The Staudinger ligation is a modification of the classic Staudinger reaction.[7][8] The process is initiated by the nucleophilic attack of a phosphine on the terminal nitrogen of an azide, leading to the formation of a phosphazide intermediate. This intermediate then loses a molecule of dinitrogen (N₂) to form an aza-ylide (or iminophosphorane).[7] In the presence of an intramolecular electrophilic trap, typically an ester group ortho to the phosphine, the aza-ylide undergoes intramolecular cyclization to form a stable amide bond, yielding the ligated product and a phosphine oxide byproduct.[][7]

A significant advancement in this chemistry is the "traceless" Staudinger ligation, which is designed to form a native amide bond without incorporating the phosphine oxide into the final product.[][5][8] This is often achieved by using a phosphinothiol reagent that, after the ligation, is cleaved away, leaving only the newly formed amide bond.[8][9]

Application Focus: 5-(Azidomethyl)pyrimidin-4-amine in Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to selectively modify pyrimidine-containing molecules is therefore of high interest. 5-(Azidomethyl)pyrimidin-4-amine presents a unique opportunity for bioconjugation. The azido group serves as a bioorthogonal handle for Staudinger ligation, while the primary amine offers a potential point for further functionalization or interaction with biological targets.

This application note provides a hypothetical, yet scientifically grounded, protocol for the Staudinger ligation of 5-(azidomethyl)pyrimidin-4-amine with a model phosphine reagent. The causality behind each experimental choice is explained to empower researchers to adapt and optimize the procedure for their specific needs.

Key Considerations for the Ligation of 5-(Azidomethyl)pyrimidin-4-amine

-

Reactivity of the Azide: Alkyl azides, such as the one in 5-(azidomethyl)pyrimidin-4-amine, generally exhibit good reactivity in Staudinger ligations. The reaction is typically second-order overall, and the rate-determining step is the initial formation of the phosphazide.[7][10]

-

Choice of Phosphine: The electronic properties of the phosphine reagent are critical. Electron-donating substituents on the phosphine can accelerate the reaction rate.[7] For the purpose of this protocol, a commercially available triphenylphosphine derivative with an ortho-ester trap is selected. For traceless ligations, a phosphinothiol reagent would be the preferred choice.[8]

-

Solvent System: The Staudinger ligation with alkyl azides proceeds more rapidly in polar, protic solvents.[7][10] A mixture of an organic solvent and water is often employed to ensure the solubility of both the azide and the phosphine reagent, especially in bioconjugation applications.

-

Stability of the Pyrimidine Core: Pyrimidine derivatives are generally stable under the mild conditions of the Staudinger ligation. However, it is always prudent to monitor for any potential side reactions involving the pyrimidine ring or the exocyclic amine.

Experimental Protocols

Protocol 1: Staudinger Ligation of 5-(Azidomethyl)pyrimidin-4-amine with a Non-Traceless Phosphine Reagent

This protocol describes a general procedure for the ligation of 5-(azidomethyl)pyrimidin-4-amine with a commercially available phosphine reagent bearing an ortho-methyl ester trap.

Materials:

-

5-(Azidomethyl)pyrimidin-4-amine

-

Methyl 2-(diphenylphosphino)benzoate

-

Solvent: Acetonitrile (MeCN) or Tetrahydrofuran (THF)

-

Deionized Water (H₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reagent Preparation:

-

Dissolve 5-(azidomethyl)pyrimidin-4-amine (1.0 eq) in a minimal amount of MeCN or THF in a round-bottom flask under an inert atmosphere.

-

In a separate vial, dissolve methyl 2-(diphenylphosphino)benzoate (1.1 eq) in the same solvent.

-

-

Reaction Setup:

-

To the stirred solution of 5-(azidomethyl)pyrimidin-4-amine, add the solution of methyl 2-(diphenylphosphino)benzoate dropwise at room temperature.

-

Add deionized water to the reaction mixture to achieve a final solvent ratio of approximately 3:1 to 4:1 (organic solvent:water). The addition of water is crucial for the hydrolysis of the final intermediate to yield the amide product.[7]

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, more polar spot (the ligated product) will indicate the reaction is proceeding. A typical mobile phase for TLC analysis would be a mixture of dichloromethane and methanol (e.g., 95:5).

-

-

Workup:

-

Once the reaction is complete (as determined by TLC, typically within 2-12 hours), remove the organic solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis. A gradient of methanol in dichloromethane is often effective for purifying polar amine-containing compounds.

-

Data Presentation:

| Parameter | Recommended Value | Rationale |

| Stoichiometry (Azide:Phosphine) | 1 : 1.1 | A slight excess of the phosphine ensures complete consumption of the limiting azide. |

| Concentration | 0.05 - 0.2 M | A moderate concentration balances reaction rate and solubility. |

| Solvent System | MeCN:H₂O or THF:H₂O (3:1 to 4:1 v/v) | Polar, protic conditions accelerate the ligation of alkyl azides.[7] |